![molecular formula C8H6ClNO B13704081 3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
3-(Chloromethyl)benzo[c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)benzo[c]isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to reduce reaction times significantly, making the process more efficient .
化学反応の分析
Types of Reactions
3-(Chloromethyl)benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[c]isoxazole compounds .
科学的研究の応用
3-(Chloromethyl)benzo[c]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Benzoxazole: Contains a similar heterocyclic structure but with an oxygen atom instead of a nitrogen atom.
Benzothiazole: Contains a sulfur atom in place of the nitrogen atom in the isoxazole ring.
Isoxazole: The parent compound of 3-(Chloromethyl)benzo[c]isoxazole, lacking the chloromethyl group.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which can undergo various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential biological activities and applications in different fields .
特性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
3-(chloromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 |
InChIキー |
ZZNPGVQBTCSBFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(ON=C2C=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
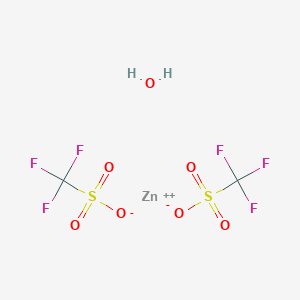

![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
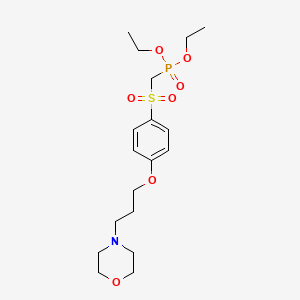
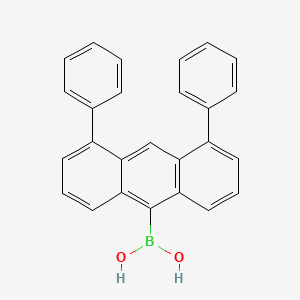
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
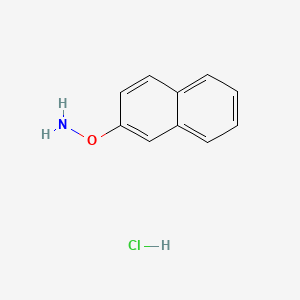
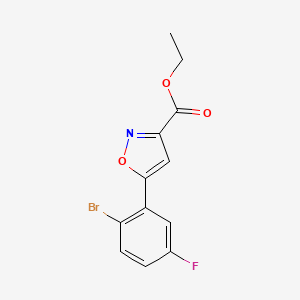
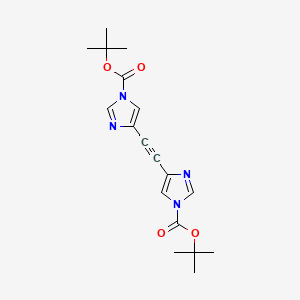
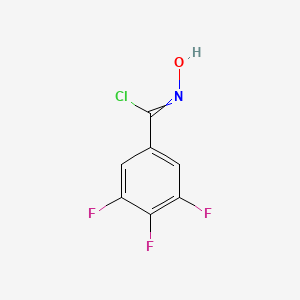

![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
